molecular formula C13H7ClOS B3055426 3-Chloro-9H-thioxanthen-9-one CAS No. 6469-87-0

3-Chloro-9H-thioxanthen-9-one

Cat. No.: B3055426
CAS No.: 6469-87-0
M. Wt: 246.71 g/mol
InChI Key: WIRJDTJTGNEUAF-UHFFFAOYSA-N
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Description

3-Chloro-9H-thioxanthen-9-one (CAS 6469-87-0) is a tricyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate, particularly for the construction of diverse libraries of thioxanthen-9-one derivatives. Its core structure is a privileged scaffold known to exhibit a range of biological activities. The primary research value of this compound lies in its application as a key building block for the synthesis of potential anticancer agents. It has been utilized in the generation of novel 3-substituted derivatives, which have been screened for activity against breast cancer cell lines such as MCF-7 and MDA-MB-468 . The chloro substituent at the 3-position is a reactive site that allows for facile functionalization via nucleophilic aromatic substitution, enabling the introduction of various amines and other functional groups to explore structure-activity relationships . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorothioxanthen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C13H7ClOS/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRJDTJTGNEUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90214992
Record name 3-Chloro-9H-thioxanthen-9-one
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Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6469-87-0
Record name 3-Chlorothioxanthen-9-one
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Record name 3-Chloro-9H-thioxanthen-9-one
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Record name 3-Chloro-9H-thioxanthen-9-one
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Record name 3-chloro-9H-thioxanthen-9-one
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Synthetic Methodologies and Derivatization Strategies for 3 Chloro 9h Thioxanthen 9 One

Established Synthetic Pathways to 9H-Thioxanthen-9-one Scaffolds

The foundational 9H-thioxanthen-9-one structure can be assembled through several reliable synthetic routes, primarily involving cyclization and condensation reactions.

Classical Cyclization Reactions for Thioxanthone Core Formation

A general and widely used method for constructing the thioxanthone core involves the acid-catalyzed cyclization of 2-(phenylthio)benzoic acids. This intramolecular Friedel-Crafts type reaction is typically promoted by strong acids such as concentrated sulfuric acid or polyphosphoric acid. For instance, the condensation of thiosalicylic acid with benzene (B151609) derivatives, followed by cyclization, serves as a common pathway to substituted thioxanthones. uni-rostock.de Another approach involves the reaction of (2-fluorophenyl)(2-halophenyl)methanones with sodium sulfide (B99878), which provides a convenient route to the 9H-thioxanthen-9-one skeleton. researchgate.net

A notable example is the synthesis of various dimethyl-substituted thioxanthones through the condensation of 2-mercaptobenzoic acid with xylenes (B1142099) in sulfuric acid. jst.go.jp This method highlights the utility of cyclization in generating a range of substituted thioxanthone derivatives.

Condensation-Based Routes to Substituted Thioxanthones

Condensation reactions provide another versatile avenue to substituted thioxanthones. The Ullmann condensation, a copper-catalyzed reaction, is frequently employed to synthesize the precursor 2-(phenylthio)benzoic acids from thiophenols and 2-halobenzoic acids. arabjchem.orgresearchgate.net These intermediates are then cyclized to form the thioxanthone ring system. arabjchem.orgresearchgate.net

For example, the synthesis of 3,4-dichloro-9H-thioxanthen-9-one begins with the Ullmann condensation of 2-chlorobenzoic acid and 2,3-dichlorothiophenol, followed by an intramolecular Friedel-Crafts ring closure. arabjchem.orgresearchgate.net Similarly, the reaction of 2-mercaptobenzoic acid with o-, m-, or p-xylene (B151628) in sulfuric acid directly yields various dimethyl-substituted thioxanthones. jst.go.jp

Targeted Synthesis of 3-Chloro-9H-thioxanthen-9-one

The specific introduction of a chlorine atom at the 3-position of the thioxanthone scaffold requires regioselective synthetic strategies.

Multi-Step Approaches for Regioselective Chlorination

A common strategy for the synthesis of this compound involves a multi-step sequence. One reported method involves the condensation of 2-chlorobenzaldehyde (B119727) with 2-mercaptoacetophenone. ontosight.ai Another approach starts with the regioselective synthesis of 3-chlorothioxanthen-9-one-10,10-dioxide, which can be achieved in high yield over three steps without the need for chromatographic purification. researchgate.net This dioxide derivative can then potentially be reduced to the target compound.

A specific synthesis of 3-substituted-4-chloro-thioxanthone analogs has been detailed, starting from the Ullmann condensation of 2-iodobenzoic acid and 2,3-dichlorothiophenol, followed by cyclization. arabjchem.org While this yields a 4-chloro derivative, similar principles of starting material selection can be applied to target the 3-chloro isomer. The regioselectivity is dictated by the substitution pattern of the initial reactants.

Advanced Derivatization Techniques for this compound and its Analogues

Beyond the initial synthesis, advanced techniques allow for the functionalization of the thioxanthone core, enabling the creation of novel derivatives with tailored properties.

Double Aryne Insertion Strategies for Thioxanthone Functionalization

A novel and powerful method for the synthesis of highly functionalized thioxanthones involves the double aryne insertion into a carbon-sulfur double bond of thioureas. researchgate.netelsevierpure.comacs.orgnih.gov This reaction, which proceeds from readily accessible o-silylaryl triflates and thioureas, allows for the facile preparation of a wide range of thioxanthones through a domino pathway followed by hydrolysis. acs.orgnih.govchemistryviews.org

This strategy offers a simple reaction procedure and demonstrates good functional group tolerance, making it a versatile tool for creating complex thioxanthone structures. acs.orgnih.gov The reaction is believed to proceed through a formal [2+2] cycloaddition of an aryne with the thiourea, followed by ring-opening and subsequent reaction with a second aryne intermediate. acs.org This advanced methodology opens up new possibilities for the synthesis of previously inaccessible thioxanthone derivatives. acs.orgchemistryviews.org

Photoredox Catalysis in Thioxanthone Derivative Synthesis

Visible-light-promoted photoredox catalysis has emerged as a powerful and sustainable strategy for the synthesis of thioxanthone derivatives. nih.govacs.orgresearchgate.net This approach offers a transition-metal-free alternative to traditional methods, often proceeding with high regioselectivity and reactivity. nih.govacs.org The mechanism typically involves a sequence of hydrogen atom transfer (HAT), C-C bond formation, and oxidative dehydrogenation. acs.org This methodology has been successfully applied to the gram-scale synthesis of commercially relevant photoinitiators and pharmaceutical agents based on the thioxanthone core. acs.org

Researchers have developed visible-light-promoted, transition-metal-free photoredox catalysis to produce thioxanthone derivatives from aldehyde intermediates. acs.org These intermediates are synthesized via an intermolecular C-S cross-coupling reaction. acs.org The subsequent photochemical cyclization demonstrates high regioselectivity and reactivity without the need for expensive and toxic transition metal catalysts. acs.org Thioxanthone derivatives themselves can act as metal-free photoredox catalysts, active in both oxidative and reductive cycles, for processes like photopolymerization. mdpi.com

Palladium-Catalyzed Coupling Reactions for Substitution at the 3-Position

Palladium-catalyzed cross-coupling reactions are a cornerstone for introducing substituents at the 3-position of the this compound core. These methods are highly versatile for forming carbon-carbon and carbon-heteroatom bonds. uni-rostock.dersc.org

A notable application is the Suzuki-Miyaura coupling, which facilitates the reaction of the chloro-substituted thioxanthone with various boronic acids. researchgate.net This reaction is particularly effective under microwave-assisted conditions, leading to the formation of 3-arylated 9H-thioxanthen-9-one 10,10-dioxides in good to excellent yields. researchgate.net The efficiency and broad applicability of palladium-catalyzed reactions make them a key tool for creating libraries of thioxanthone derivatives for screening in various applications. uni-rostock.deresearchgate.net The choice of ligands, such as XPhos, and reaction conditions are critical for achieving high yields and selectivity. uni-rostock.de

Introduction of Varied Functional Groups on the Thioxanthone Core

The functionalization of the thioxanthone core is crucial for tuning its chemical and physical properties. A variety of functional groups can be introduced, leading to derivatives with diverse applications. nih.gov

The ease of synthesis allows for the modification of the thioxanthone core with different functional groups to achieve desired properties. nih.gov For example, the introduction of groups capable of hydrogen bonding and other intermolecular interactions is important for biological applications. nih.gov A double aryne insertion strategy using thioureas has been developed for the facile preparation of highly functionalized thioxanthones, demonstrating good functional group tolerance. acs.orgnih.gov This method allows for the synthesis of a wide range of derivatives, including those with challenging structural features. eurekalert.orgnih.gov

Functionalization Strategy Reagents and Conditions Resulting Derivatives Key Advantages
Photoredox Catalysis Visible light, transition-metal-free catalystsThioxanthone derivativesHigh regioselectivity and reactivity, sustainable nih.govacs.org
Palladium-Catalyzed Coupling Pd catalysts (e.g., Pd(OAc)2/XPhos), boronic acids, microwave irradiation3-Aryl-substituted thioxanthones and their dioxidesHigh yields, broad substrate scope uni-rostock.deresearchgate.net
Double Aryne Insertion o-Silylaryl triflates, thioureasHighly functionalized thioxanthonesGood functional group tolerance, access to complex structures acs.orgnih.gov

Synthesis of Oxidized Derivatives: Thioxanthone 10,10-Dioxides

The oxidation of the sulfur atom in the thioxanthone core to a sulfone group yields thioxanthone 10,10-dioxides, a class of compounds with distinct electronic properties and applications. nih.govsemanticscholar.org

A highly efficient and regioselective synthesis of 3-chlorothioxanthen-9-one-10,10-dioxide has been developed, achieving an 85% yield over three steps without the need for chromatographic purification. researchgate.netthieme-connect.com This method provides a key substrate for the parallel synthesis of libraries of 3-substituted tricyclic compounds. researchgate.net The synthesis of related 3-substituted-4-chloro-thioxanthone S,S-dioxide derivatives has also been reported, starting from 2-((2,3-dichlorophenyl)thio)benzoic acid. arabjchem.orgresearchgate.net

Microwave-assisted synthesis has proven to be a valuable technique for the functionalization of thioxanthone 10,10-dioxides. researchgate.net This method significantly accelerates reaction times and often leads to higher yields compared to conventional heating. nih.gov Microwave-assisted palladium-catalyzed coupling reactions, such as the Suzuki coupling, have been successfully employed to introduce aryl groups at the 3-position of the 3-chlorothioxanthen-9-one-10,10-dioxide core. researchgate.net This approach has been instrumental in creating libraries of novel compounds for biological screening. researchgate.net Additionally, microwave irradiation has been used for the synthesis of various heterocyclic compounds, demonstrating its broad applicability in organic synthesis. acs.orgresearchgate.net

Microwave-Assisted Reaction Reactants Product Yield Reference
Suzuki Coupling3-Chlorothioxanthen-9-one-10,10-dioxide, Boronic acids3-Aryl-thioxanthen-9-one-10,10-dioxidesGood to Excellent researchgate.net

Water-Soluble Thioxanthone Derivatives

The development of water-soluble thioxanthone derivatives is of significant interest, particularly for applications in biological systems and as photoinitiators in aqueous media. sinap.ac.cniaea.orgresearchgate.net Several strategies have been employed to impart water solubility to the hydrophobic thioxanthone core.

Synthesis of Thioxanthone Crown Ethers

The synthesis of crown ethers incorporating the this compound scaffold is a nuanced process that typically involves a multi-step approach. Direct cyclization from this compound to a crown ether is not commonly reported. Instead, a more feasible strategy involves the initial synthesis of a di-functionalized thioxanthone derivative, which then serves as a precursor for the subsequent macrocyclization to form the desired crown ether. A logical and chemically sound approach is the synthesis of a diamino-thioxanthen-9-one intermediate, followed by reaction with a suitable polyethylene (B3416737) glycol derivative to construct the polyether ring.

This methodology allows for the systematic construction of the macrocyclic structure, leveraging established reactions for both the initial functionalization of the thioxanthone core and the final ring-closing step to form the crown ether. The following subsections detail a plausible synthetic route, including the preparation of a key diamine intermediate and its subsequent conversion to a thioxanthone crown ether.

The initial step in the synthesis of thioxanthone crown ethers involves the introduction of two amino functionalities onto the thioxanthone backbone. While direct amination of this compound is challenging, a more effective method is the reaction of a related thioxanthone derivative with a diamine. For instance, the reaction of 2-bromo-9H-thioxanthen-9-one with diamines in the presence of an acid catalyst has been reported to yield N-substituted amino thioxanthone derivatives. jocpr.com A similar approach can be envisioned starting from a di-halogenated thioxanthen-9-one (B50317) or by converting the ketone functionality to a more reactive species.

A plausible route involves the conversion of the ketone in this compound to a more reactive intermediate, such as a thioxanthylium salt, which can then readily react with a diamine. For example, 9-phenyl-9H-thioxanthen-9-ol can be converted to 9-phenyl-9H-thioxanth-9-ylium perchlorate, which subsequently reacts with diamines to form bis(9-amino-9-aryl-9H-thioxanthenes). journals.co.za

A proposed reaction scheme for the synthesis of a diamino-thioxanthen-9-one intermediate is outlined below. This involves the reaction of an activated thioxanthen-9-one derivative with a suitable diamine, such as ethylenediamine, in an appropriate solvent.

Reaction Scheme:

Generated code

Representative Research Findings:

While direct synthesis from this compound is not explicitly detailed in the provided literature, the synthesis of N-[(9Z)-2-Bromo-9H-thioxanthen-9-ylidene]benzene-1,2-diamine has been achieved by reacting 2-bromo-9H-thioxanthen-9-one with 1,2-diaminobenzene in the presence of glacial acetic acid as a catalyst. jocpr.com This reaction proceeded with a 30% yield after refluxing for 10 hours. jocpr.com This demonstrates the feasibility of forming C-N bonds at the thioxanthone core to introduce amino functionalities.

Table 1: Synthesis of a Diamino-thioxanthen-9-one Intermediate

Reactant 1Reactant 2CatalystSolventReaction ConditionsProductYield (%)
2-bromo-9H-thioxanthen-9-one1,2-diaminobenzeneGlacial Acetic AcidAbsolute EthanolReflux, 10 hN-[(9Z)-2-Bromo-9H-thioxanthen-9-ylidene]benzene-1,2-diamine30

With the diamino-thioxanthen-9-one intermediate in hand, the final step is the construction of the crown ether ring. This is typically achieved through a cyclization reaction with a suitable di-functionalized polyethylene glycol derivative. The Williamson ether synthesis is a widely used method for the formation of ethers and can be adapted for the synthesis of crown ethers from diols and dihalides. francis-press.commasterorganicchemistry.comorganicchemistrytutor.comlibretexts.org Alternatively, when starting from a diamine, the crown ether can be formed by creating amide or amine linkages.

For the synthesis of a thioxanthone crown ether from a diamino-thioxanthen-9-one intermediate, a common approach is the reaction with a diacyl chloride or a di-tosylated oligoethylene glycol. The reaction with a diacyl chloride would result in a diamide (B1670390) crown ether.

Reaction Scheme:

Generated code

Detailed Research Findings:

The synthesis of crown ethers containing heterocyclic units is an active area of research. For example, thioxanthone crown ethers have been synthesized from the reaction of thiosalicylic acid and benzocrown ethers using heteropolyacids as catalysts. This method, however, does not start from a pre-formed thioxanthone. In the broader context of macrocycle synthesis, the reaction of diamines with diacyl chlorides is a well-established method for forming macrocyclic diamides. The synthesis of dibenzo-24-crown-8 (B80794) bearing copolymers has been achieved, starting from the reaction of N-(2-carboxydibenzo-24-crown-8) succinimide (B58015) with ethylenediamine. nih.gov

The specific conditions for the cyclization reaction, such as the choice of solvent, base, and temperature, are crucial for achieving a good yield of the desired macrocycle and minimizing polymerization. High-dilution conditions are often employed to favor intramolecular cyclization over intermolecular reactions.

Table 2: Hypothetical Cyclization to a Thioxanthone Crown Ether

Reactant 1Reactant 2BaseSolventReaction ConditionsProduct
Diamino-thioxanthen-9-one IntermediateTriethylene glycol diacyl chlorideTriethylamineDichloromethaneHigh Dilution, Room Temp, 24 hThioxanthone Diamide Crown Ether

Reactivity and Reaction Mechanisms of 3 Chloro 9h Thioxanthen 9 One Derivatives

General Reactivity Patterns of the Thioxanthone Ring System

The thioxanthone ring system can undergo a variety of chemical transformations, largely influenced by the electron-rich aromatic rings and the presence of the sulfur atom and carbonyl group.

Electrophilic Substitution Reactions

The electron-rich nature of the aromatic rings in the thioxanthone core makes it susceptible to electrophilic aromatic substitution. evitachem.com The position of substitution is directed by the existing substituents on the rings. For instance, the synthesis of thioxanthone crown ethers involves an intermolecular sulfur electrophilic reaction followed by an intramolecular electrophilic cyclization. arkat-usa.orgbas.bg The generation of a sulfenium ion and its subsequent electrophilic substitution onto a benzocrown ether is a key step in this process. arkat-usa.org The reactivity in these reactions can be tuned by the choice of linkers and substitution patterns. researchgate.net

The synthesis of various thioxanthone derivatives often involves multi-step procedures that utilize harsh reaction conditions and strong acids. arkat-usa.org However, the electron-withdrawing properties of the carbonyl and sulfone groups in thioxanthen-9-one-10,10-dioxides facilitate aromatic nucleophilic displacement at the 3-chloro position, allowing for functionalization under basic conditions. nih.gov

Cycloaddition Reactions (e.g., [2+2] Photocycloadditions, Paterno-Buchi)

Thioxanthone and its derivatives are effective photocatalysts and sensitizers for various cycloaddition reactions, including [2+2] photocycloadditions and the Paternò-Büchi reaction. rsc.orgchemicalbook.com These reactions are typically induced by visible light and proceed through triplet energy transfer. rsc.org

In the context of [2+2] photocycloadditions , chiral thioxanthones have been employed as organocatalysts for enantioselective intramolecular reactions of quinolone derivatives, yielding tetracyclic products with high enantioselectivities. rsc.org The mechanism often involves the formation of a stable complex between the chiral thioxanthone catalyst and the substrate. rsc.org Thioxanthone-based photosensitizers have also been utilized in the intramolecular [2+2] cycloaddition of dienes. beilstein-journals.org The efficiency of these reactions can be influenced by the triplet energy of the thioxanthone sensitizer (B1316253). researchgate.net

The Paternò-Büchi reaction , a [2+2] photocycloaddition of a carbonyl group with an alkene to form an oxetane, can also be mediated by thioxanthone derivatives. rsc.orgacs.org A significant advancement in this area is the development of enantioselective, organocatalytic aza-Paternò-Büchi reactions using chiral thioxanthones as sensitizers. thieme-connect.comnih.gov These reactions have been successfully applied to both intermolecular and intramolecular systems, producing azetidines in good yields and high enantioselectivities. thieme-connect.comnih.gov The mechanism involves the formation of a triplet 1,4-diradical intermediate. nih.gov The choice of solvent and reaction temperature can be critical for achieving high enantioselectivity. nih.gov

Reaction TypeCatalyst/SensitizerSubstratesKey Features
Enantioselective intramolecular [2+2] photocycloadditionChiral thioxanthoneQuinolone derivativesHigh yields and excellent enantioselectivities. rsc.org
Intramolecular [2+2] photocycloadditionThioxanthone-based photosensitizersDienesVisible-light mediated. beilstein-journals.org
Aza-Paternò-Büchi ReactionChiral thioxanthone3-Substituted quinoxalinones and styrenesEnantioselective formation of azetidines. thieme-connect.comnih.gov
Intramolecular Paternò-Büchi ReactionThioxanthen-9-one (B50317)2-(2'-Alkenyloxy)cycloalk-2-enonesHigh regioselectivity and diastereoselectivity. nih.gov

Photoinduced Chemical Transformations

Upon absorption of light, 3-Chloro-9H-thioxanthen-9-one derivatives can undergo a variety of chemical transformations, making them valuable in photochemistry and photocatalysis.

Photoisomerisation and Photoinduced Rearrangements

Thioxanthone and its derivatives can participate in photoisomerization reactions. rsc.orgchemicalbook.com For example, the cis/trans isomerization of certain thioxanthene (B1196266) derivatives can be induced by light. smolecule.com The stability of the isomers and the energy barrier for isomerization can be influenced by bulky substituents. smolecule.com Additionally, photoresponsive acidity changes linked to trans-cis photoisomerization have been observed in some thioxanthene-10,10-dioxide derivatives. oup.com

Photoredox Catalysis Mechanisms

Thioxanthone derivatives are widely used as organic photoredox catalysts, operating through mechanisms involving single electron transfer (SET), hydrogen atom transfer (HAT), or triplet energy transfer (EnT). rsc.orgchemicalbook.com These catalysts are active in both oxidative and reductive cycles. mdpi.com

A visible-light-promoted, transition-metal-free photoredox catalysis strategy has been developed for the synthesis of thioxanthone derivatives themselves. organic-chemistry.orgnih.govresearchgate.net This method involves hydrogen atom transfer, C-C bond formation, and oxidative dehydrogenation. organic-chemistry.orgnih.gov

Thioxanthone-based photocatalysts are effective in generating radicals for various synthetic transformations. rsc.org For instance, they can be used for the generation of acyl radicals from aromatic aldehydes and for C-H functionalization. researchgate.net The mechanism often involves the excited state of the thioxanthone abstracting a hydrogen atom. chemrxiv.org In some cases, the thioxanthone catalyst can act as an excited-state reductant, establishing an oxidative quenching cycle for radical aromatic substitution. researchgate.netacs.org

Cross-Coupling Reactions (C-O, C-N, C-P Bond Formation)

Thioxanthone derivatives have proven to be effective photocatalysts in a variety of cross-coupling reactions, often in dual catalytic systems with transition metals like nickel. rsc.orgchemicalbook.com These reactions are typically initiated by visible light and allow for the formation of C-O, C-N, and C-P bonds under mild conditions. rsc.orgchemicalbook.comresearchgate.net

C-O Bond Formation: Thioxanthone can act as a triplet state sensitizer in nickel-catalyzed C-O cross-coupling reactions, such as the esterification of aryl halides. rsc.org The proposed mechanism involves triplet-triplet energy transfer from the excited thioxanthone to an intermediate in the nickel catalytic cycle. rsc.org

C-N Bond Formation: Dual photoredox and nickel catalysis using thioxanthen-9-one has been successfully applied to the amination of aryl halides with anilines, providing a range of diarylamines in good yields. researchgate.netrsc.orgcdu.edu.au The mechanism is believed to involve oxidative addition of the aryl halide to nickel(0), followed by energy transfer from the excited photosensitizer to an aryl-Ni(II)-amino intermediate, which then undergoes reductive elimination. rsc.orgcdu.edu.au Thioxanthone derivatives have also been used as catalysts for the C-H imidation of arenes and heteroarenes. researchgate.netacs.org

C-P Bond Formation: An efficient method for the photocatalytic P(O)-C(sp²) coupling of (hetero)aryl halides with H-phosphine oxides or H-phosphites has been developed using a thioxanthen-9-one/nickel dual catalytic system. acs.orgresearchgate.net This reaction proceeds under visible light irradiation and tolerates a wide range of functional groups. acs.org The mechanism is thought to involve a single-electron transfer event between the excited state thioxanthone and the H-phosphine oxides or H-phosphites. rsc.org

Bond FormedCatalytic SystemReactantsKey Features
C-OThioxanthone / NickelAryl halides, CarboxylatesNickel-catalyzed esterification via triplet energy transfer. rsc.org
C-NThioxanthen-9-one / NickelAryl halides, AnilinesDual photoredox and nickel catalysis for amination. researchgate.netrsc.orgcdu.edu.au
C-NThioxanthone derivativesArenes, Imidating reagentsC-H imidation via an oxidative quenching cycle. researchgate.netacs.org
C-PThioxanthen-9-one / Nickel(Hetero)aryl halides, H-phosphine oxides/phosphitesDual catalysis for phosphonylation under visible light. acs.orgresearchgate.net

Reduction Mechanisms of Thioxanthen-9-ones

The reduction of the carbonyl group is a fundamental transformation for thioxanthen-9-ones, leading to products such as thioxanthen-9-ols and thioxanthenes. The mechanism of this reduction can vary depending on the reducing agent and the substitution pattern on the thioxanthen-9-one core.

One studied mechanism involves the use of dibutyltin (B87310) chloride hydride (Bu₂SnClH). Research on the reduction of various thioxanthen-9-ones, including 2-chlorothioxanthen-9-one and 2-chloro-4-methylthioxanthen-9-one, to their corresponding thioxanthenes has shed light on the potential pathway. tandfonline.com A proposed mechanism suggests the formation of a tributylstannyloxythioxanthyl ketyl radical as a key intermediate. tandfonline.com This was inferred by comparing the reduction products of thioxanthen-9-ones with that of 9-tributylstannyloxythioxanthene, which also yielded thioxanthene upon reduction with Bu₂SnClH. tandfonline.com

Electrochemical reduction methods have also been explored for thioxanthen-9-one derivatives. researchgate.netrsc.org These studies indicate that the reduction can proceed in stages, initially forming persistent radical anions. researchgate.netrsc.org For certain derivatives, a two-electron reduction leads to the formation of a dianion. researchgate.net The stability and subsequent reactions of these charged intermediates are influenced by the solvent and the presence of protic sources. researchgate.net

Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are also employed to reduce thioxanthen-9-ones. The reduction of the parent thioxanthen-9-one to thioxanthen-9-ol using NaBH₄ in a mixture of isopropyl alcohol and THF has been described. chemspider.com This reaction proceeds via nucleophilic attack of the hydride on the carbonyl carbon.

Another example involves the reduction of a nitro group on the thioxanthen-9-one scaffold. The reduction of 2-nitro-9H-thioxanthen-9-one to 2-amino-thioxanthen-9-one has been accomplished using tin(II) chloride in concentrated hydrochloric acid. chemspider.com This demonstrates that other functional groups on the ring can be selectively reduced while leaving the thioxanthen-9-one carbonyl intact, depending on the chosen reagent.

Regioselectivity and Stereoselectivity in Reactions

The outcomes of reactions involving substituted thioxanthen-9-ones, such as this compound, are often governed by principles of regioselectivity and stereoselectivity. These principles determine the position of incoming substituents and the spatial arrangement of atoms in the products.

Regioselectivity

Regioselectivity, or the preferential reaction at one site over another, is a critical consideration in the functionalization of the thioxanthen-9-one scaffold. For instance, a regioselective synthesis of 3-chlorothioxanthen-9-one-10,10-dioxide has been developed, achieving a high yield over three steps without the need for chromatographic purification. researchgate.net

In palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, the inherent electronic and steric properties of the thioxanthen-9-one ring system direct the regioselectivity. Studies on dihydroxythioxanthones have shown that both electronic and steric effects play a crucial role in determining the site-selectivity of the coupling with arylboronic acids. uni-rostock.de While direct studies on this compound are limited, these findings suggest that the electronic influence of the chloro-substituent and the steric environment around the different positions of the aromatic rings would dictate the regiochemical outcome of such coupling reactions.

The synthesis of various hydroxythioxanthones through the reaction of thiosalicylic acid with substituted phenols can also exhibit high regioselectivity, leading to specific isomers in good yields. researchgate.net

Stereoselectivity

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the context of thioxanthen-9-one chemistry, this is particularly relevant when new chiral centers are introduced. For example, the synthesis of chiral thioxanthone derivatives has been achieved through the copper-catalyzed Ullmann cross-coupling reaction of 1-chloro-4-propoxy-9H-thioxanthen-9-one with enantiomerically pure amino alcohols. mdpi.com The chirality of the final products is derived from the chiral starting material, demonstrating a stereospecific reaction.

While specific studies on the stereoselective reactions at the carbonyl group of this compound are not prevalent in the provided search results, general principles of nucleophilic addition to prochiral ketones would apply. The approach of a nucleophile to the carbonyl carbon can occur from two different faces, potentially leading to a racemic mixture of enantiomeric alcohols unless a chiral reagent or catalyst is employed to direct the attack to one face preferentially.

The data in the table below summarizes the types of selectivity observed in reactions of thioxanthen-9-one derivatives.

Reaction TypeSelectivityInfluencing FactorsExample Compound(s)
Suzuki Cross-CouplingRegioselectiveElectronic and steric effects1,3- and 1,4-dihydroxythioxanthones
Ullmann Cross-CouplingStereospecificChirality of starting material1-Chloro-4-propoxy-9H-thioxanthen-9-one
Friedel-Crafts CyclizationRegioselectiveNature of starting materials and catalystPrecursors to 3-chlorothioxanthen-9-one-10,10-dioxide

Applications in Advanced Materials and Catalysis Research

Thioxanthone Derivatives as Photocatalysts

Thioxanthone and its derivatives are a prominent class of organic photocatalysts, valued for their ability to absorb light and transfer the energy to other molecules, thereby driving chemical reactions. researchgate.netrsc.org Unlike many traditional metal-based catalysts, these organic molecules offer a more sustainable and often metal-free alternative for promoting chemical transformations. researchgate.netorganic-chemistry.org Their high triplet energy and relatively long triplet lifetime make them particularly effective in a variety of photocatalytic processes. researchgate.net

Photoorganocatalysis utilizes small, metal-free organic molecules to catalyze reactions using light energy. rsc.org Thioxanthone derivatives have emerged as key players in this field. researchgate.netrsc.org They can mediate reactions through several mechanisms, including triplet energy transfer (EnT), hydrogen atom transfer (HAT), or single electron transfer (SET). chemicalbook.com These mechanisms have been exploited in a wide range of chemical transformations, such as photocycloadditions, photoinduced rearrangements, and various cross-coupling reactions. researchgate.netchemicalbook.com For instance, the excited triplet state of a thioxanthone catalyst is capable of abstracting a hydrogen atom from substrates with weak C-H bonds, generating radicals that can participate in further reactions. researchgate.net This reactivity has been harnessed for the elaboration of aliphatic C-H bonds, a challenging but highly valuable transformation in organic synthesis. acs.org

A significant advantage of thioxanthone derivatives is their ability to operate under visible light, which is an abundant, inexpensive, and environmentally benign energy source. nih.govresearchgate.net This has spurred the development of numerous visible-light-mediated organic transformations. researchgate.net Research has demonstrated the use of thioxanthone as a metal-free photocatalyst for decarboxylative Giese additions, where a variety of carboxylic acids were successfully coupled with Michael acceptors under blue LED irradiation. nih.gov Similarly, thioxanthone derivatives have been used for the selective oxidation of thioethers to sulfoxides using molecular oxygen as the oxidant. nih.govtorvergata.it The development of a visible-light-promoted, transition-metal-free strategy for the synthesis of thioxanthone derivatives themselves highlights the power of this approach, enabling the creation of these important compounds under mild and highly regioselective conditions. organic-chemistry.org

The creation of chiral molecules in an enantiomerically pure form is a central goal of modern chemistry. Thioxanthone derivatives have been ingeniously incorporated into chiral scaffolds to create powerful asymmetric photocatalysts. bohrium.com These catalysts provide a chiral environment that can influence the stereochemical outcome of a photochemical reaction. nih.gov

One notable example is the development of a chiral thioxanthone catalyst based on a [2.2]paracyclophane skeleton, which exhibits planar chirality. rsc.org This "hamburger-shaped" photocatalyst has been successfully applied in the visible-light-mediated enantioselective aza Paternò–Büchi reaction to produce chiral azetidines with high yields and enantioselectivity. rsc.org In other work, chiral thioxanthones have been used to catalyze intramolecular [2+2] photocycloaddition reactions. researchgate.net Density functional theory (DFT) calculations have shown that these reactions proceed via an energy-transfer pathway, where the formation of the first C-C bond is the rate- and selectivity-determining step. acs.org Researchers have also tethered thioxanthone moieties to BINOL-based chiral phosphoric acids, creating bifunctional catalysts capable of both photoredox and organocatalytic activation for the enantioselective synthesis of 1,2-diamines. acs.org

Thioxanthone Derivatives as Photoinitiators for Polymerization

Photopolymerization is a process where liquid monomers are converted into solid polymers using light as the trigger. This technology is fundamental to applications like 3D printing, coatings, and adhesives. dntb.gov.ua Thioxanthone derivatives are among the most widely used photoinitiators, particularly for processes activated by UV and visible light. mdpi.comrsc.org They are typically classified as Type II photoinitiators, which generate initiating radicals via hydrogen abstraction from a co-initiator, such as an amine or thiol. researchgate.netrsc.org

In free radical polymerization, thioxanthone derivatives absorb light and are promoted to an excited triplet state. rsc.org This excited state then interacts with a hydrogen donor (co-initiator), such as an amine, abstracting a hydrogen atom to form a ketyl radical and an amine-derived radical. researchgate.netmdpi.com The amine-derived radical is typically the species that initiates the polymerization of monomers like acrylates. mdpi.com The efficiency of this process can be influenced by the specific substitution on the thioxanthone skeleton and the nature of the co-initiator. mdpi.com

Novel thioxanthone derivatives have been synthesized and evaluated as components of two- and three-component photoinitiating systems. mdpi.com For example, systems combining a thioxanthone derivative with an amine and an iodonium (B1229267) salt can act as metal-free photoredox catalysts, active in both oxidative and reductive cycles, leading to excellent photoinitiating efficiency and high final monomer conversions. mdpi.com Some derivatives have also been designed as one-component Type I photoinitiators, which generate radicals directly through photodecarboxylation or photolysis of oxime-ester groups, eliminating the need for a separate co-initiator. rsc.orgdntb.gov.ua

Table 1: Performance of Thioxanthone-Based Photoinitiating Systems in Free Radical Polymerization of Trimethylolpropane Triacrylate (TMPTA)

Photoinitiator System Light Source (Wavelength) Final Monomer Conversion (%) Source
2,4-diethyl-7-[4-(N-phenylanilino)phenyl]thioxanthen-9-one (T1) / EDB LED@420nm ~50 mdpi.com
7-carbazol-9-yl-2,4-diethyl-thioxanthen-9-one (T4) / EDB LED@405nm ~50 mdpi.com
7-carbazol-9-yl-2,4-diethyl-thioxanthen-9-one (T4) / NPG LED@420nm ~50 mdpi.com
Thioxanthone-anthracene (TX-A) UV Lamp High (in absence of air) tubitak.gov.tracs.org
Thioxanthone-ethylcarbazole (TX-EC) / Triethylamine Visible Light High rsc.orgrsc.org

EDB: Ethyl 4-(dimethylamino)benzoate; NPG: N-phenylglycine.

Thioxanthone derivatives are also effective photosensitizers for cationic polymerization, a process used for monomers like epoxides and vinyl ethers. mdpi.comrsc.org In this role, the excited thioxanthone does not typically initiate polymerization directly. Instead, it transfers energy or an electron to an onium salt, such as a diaryliodonium or triarylsulfonium salt. mdpi.comacs.org This interaction leads to the decomposition of the onium salt, generating a strong Brønsted acid that initiates the cationic polymerization of the monomer. mdpi.comresearchgate.net

This approach, known as free radical promoted cationic polymerization (FRPCP), allows for the use of visible light sources, such as LEDs with wavelengths of 405 nm or 420 nm, to cure cationic systems. mdpi.comrsc.org The performance of these initiating systems is highly dependent on the structure of the thioxanthone photosensitizer and its interaction with the onium salt. acs.org Researchers have successfully polymerized various monomers, including cyclohexene (B86901) oxide and epoxy monomers, using two-component systems of a thioxanthone derivative and an iodonium or sulfonium (B1226848) salt. mdpi.comrsc.org

Table 2: Performance of Thioxanthone-Based Photoinitiating Systems in Cationic Polymerization

Photosensitizer Co-initiator Monomer Light Source (Wavelength) Final Monomer Conversion (%) Source
2,4-diethyl-thioxanthen-9-one derivatives Iodonium Salt (IOD) Epoxy Monomer (UVACURE®1500) LED@405nm > 60 mdpi.com
2,4-diethyl-thioxanthen-9-one derivatives Sulfonium Salt (TAS) Epoxy Monomer (UVACURE®1500) LED@420nm > 50 mdpi.com
Thioxanthone-amine derivatives Iodonium Salt (IOD) Epoxy Monomer (UVACURE1500) LED@420nm High acs.org
Thioxanthone-ethylcarbazole (TX-EC) Diphenyliodonium hexafluorophosphate Cyclohexene oxide (CHO) Visible Light High rsc.org

Applications in Advanced Photopolymerizable Resins and 3D Printing

The thioxanthone core is a well-established and highly effective framework for photoinitiators and photosensitizers used in the curing of photopolymerizable resins. These systems are fundamental to technologies like 3D printing (vat photopolymerization), coatings, and adhesives. mdpi.com Upon absorption of light, typically in the UV or visible spectrum, these molecules generate reactive species that initiate polymerization.

While direct applications of 3-Chloro-9H-thioxanthen-9-one are not extensively detailed in standalone research, various other chlorinated thioxanthones are prominent in this field. For instance, 1-chloro-4-propoxy-9H-thioxanthen-9-one is recognized as a photoinitiator for cationic polymerization and is particularly noted for its high sensitivity and curing speed when used with 395 nm UV-LEDs. google.comjustia.com Derivatives of thioxanthone are key components in photoinitiating systems for the free-radical photopolymerization of acrylates and for initiating systems in 3D printing technology. mdpi.com The performance of these systems is often benchmarked against other thioxanthone derivatives, highlighting the continuous development in this class of compounds.

Research into optimizing thioxanthone-based photoinitiators for 3D printing has focused on achieving efficient curing at specific laser wavelengths and speeds. The development of novel photoinitiating systems capable of initiating both cationic and radical photopolymerization simultaneously is an active area of interest. mdpi.com

Table 1: Performance of Selected Thioxanthone Derivatives in Photopolymerization This table presents data for representative thioxanthone derivatives to illustrate the effectiveness of this class of compounds as photoinitiators.

Compound Abbreviation Max. Absorption (λmax, nm) Application Key Finding Source
2,4-Diethylthioxanthen-9-one DETX 420 Photosensitizer Serves as a baseline for comparison.
2-Chlorothioxanthen-9-one CTX - High-performance inks Used in high-performance inks; limited data.
1-Chloro-4-propoxy-9H-thioxanthen-9-one CPTX - Cationic inkjet inks Effective sensitizer (B1316253) for UV-LED curing. justia.com
2-isopropyl-9H-thioxanthen-9-one ITX - Nanolithographic Printing Used in two-photon absorption photoinitiation. purdue.edu

UV-Vis-LED Excitable Systems for Coatings and Inks

Thioxanthone and its derivatives are key photosensitizers in UV-curable inks, coatings, and varnishes due to their strong absorption in the UV-visible spectrum (~380–420 nm). This property allows them to efficiently absorb energy from light sources, particularly modern UV-Light Emitting Diodes (UV-LEDs), and transfer it to a co-initiator to begin the polymerization or "curing" process. justia.comnih.gov

Chlorinated thioxanthones are of particular interest for these applications. They are used as sensitizers in cationic UV-LED curable protective varnishes and inks. justia.com For example, polymerizable photoinitiators based on a 1-chloro-9-oxo-9H-thioxanthen-4-yloxy acetic acid structure have been developed to reduce the amount of extractable compounds after curing, which is a critical requirement for applications like food packaging. google.com Polymeric thioxanthone photoinitiators derived from 1-chloro-thioxanthenone are also used in LED-curable inkjet inks to reduce color shift upon curing. google.com

The development of these systems often involves creating multi-component photoinitiating packages where the thioxanthone derivative acts as the photosensitizer. The choice of derivative allows for the tuning of absorption characteristics to match the emission spectrum of specific LEDs (e.g., 385 nm, 405 nm). nih.gov

Role in Organic Electronics and Optoelectronic Devices

The thioxanthene (B1196266) ring system is an electron-accepting moiety, which makes it a valuable building block for materials used in organic electronics. By functionalizing this core, researchers can develop novel materials with tailored electronic and optical properties for a variety of devices.

Organic Semiconductors

Organic semiconductors (OSCs) are the foundation of flexible and printable electronic devices. mdpi.com The thioxanthone structure is utilized in the synthesis of novel organic semiconductor materials. While specific studies characterizing this compound as an OSC are not prominent, related compounds are categorized as such by chemical suppliers, indicating their role in this sector. chemscene.com The general approach involves incorporating the electron-deficient thioxanthone unit into larger polymer or molecular structures to control charge transport properties.

Light-Emitting Diodes (OLEDs) and TADF Emitters

Thioxanthone derivatives have significant applications in the field of Organic Light-Emitting Diodes (OLEDs), particularly in the development of emitters that utilize Thermally Activated Delayed Fluorescence (TADF). The TADF mechanism allows for the harvesting of both singlet and triplet excitons, enabling OLEDs to potentially achieve 100% internal quantum efficiency without using expensive noble metals.

The core strategy involves creating donor-acceptor (D-A) molecules, where the thioxanthone unit often serves as the electron-acceptor. Halogenated thioxanthones, such as 2-bromo-9H-thioxanthen-9-one, are crucial intermediates in the synthesis of these D-A molecules. The halogen atom provides a reactive site for coupling reactions (e.g., Buchwald-Hartwig coupling) to attach various electron-donating groups. ontosight.ai This molecular engineering allows for precise tuning of the energy levels to achieve efficient TADF. For example, derivatives of carbazole (B46965) (donor) and thioxanthone (acceptor) have been used to create blue TADF emitters for OLEDs with high external quantum efficiencies (EQE). ontosight.ai Furthermore, thioxanthone 10,10-dioxides have been used as acceptor units in building blocks for TADF emitters. pdx.edu

Light-Absorbing Materials for Photovoltaics

The strong light absorption characteristics of thioxanthone derivatives also make them suitable candidates for use in organic photovoltaic (OPV) devices, or solar cells. In these devices, materials are needed to absorb sunlight and facilitate the conversion of light into electrical energy.

Research has shown that derivatives of this compound are investigated for this purpose. For instance, 9-Oxo-9H-thioxanthene-3-carboxylic acid, which can be synthesized from 3-chloro-thioxanthen-9-one, has been explored as a component in organic photovoltaic devices where it can function as a charge transport material to improve solar cell efficiency. More complex structures, such as spiro-phenylpyrazole-9,9′-thioxanthene analogues, have been designed as hole-transporting materials (HTMs) for use in highly efficient perovskite solar cells. researchgate.net

Intermediates in the Synthesis of Complex Molecular Architectures

One of the most significant roles of this compound is as a foundational intermediate for the synthesis of more complex and highly functionalized molecules. The chlorine atom serves as a versatile reactive handle for a variety of chemical transformations, allowing for the construction of elaborate molecular architectures.

A key example is the use of 3-chloro-thioxanthen-9-one as a precursor for other functionalized thioxanthones. It is a key intermediate in a synthetic route to produce 9-oxo-9H-thioxanthene-3-carboxylic acid via nucleophilic aromatic substitution. Halogenated thioxanthones in general are widely used in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig, Sonogashira, and Heck reactions. acs.org These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the attachment of diverse functional groups (e.g., amines, alkynes) to the thioxanthone core. acs.org This capability is fundamental to the synthesis of the donor-acceptor molecules used in OLEDs and other electronic materials. ontosight.ai

The thioxanthene scaffold itself, derived from these intermediates, has been used to synthesize a variety of compounds, including N-(9H-thioxanthen-9-yl)aminoalkanamide derivatives and complex host molecules for inclusion chemistry. nih.gov

Molecular Motors and Related Nanostructures

The thioxanthene framework is recognized for its utility as a component in the construction of light-driven molecular motors. researchgate.net These motors are complex molecular machines that can convert light energy into controlled, directional motion, holding promise for future applications in nanotechnology and nanomedicine. researchgate.net The operational principle of these motors, often based on overcrowded alkenes, involves a cycle of photochemical and thermal isomerization steps to achieve a full 360-degree rotation. rug.nl

While the parent thioxanthene has been identified as a key structural element in this research area, specific studies detailing the integration of this compound into molecular motor designs are not extensively documented in the reviewed literature. researchgate.net However, the fundamental properties of the thioxanthene scaffold suggest that its derivatives, including the 3-chloro substituted variant, are potential candidates for the synthesis of new functional molecular devices.

Thiopyrylium (B1249539) Salts for Optical and Sensing Applications

Thioxanthone skeletons serve as crucial intermediates in the synthesis of thiopyrylium salts, a class of compounds with significant potential in materials science. acs.org These salts are noted for their fascinating optoelectronic and physicochemical properties, making them promising building blocks for nonlinear optical materials and dye-sensitized solar cells. acs.orgclockss.org

The conversion of a thioxanthone to a thiopyrylium salt can be achieved through chemical transformations. For instance, a Grignard reaction performed on the carbonyl group of a thioxanthone, followed by a dehydration step, can yield highly functionalized thiopyrylium salts. acs.org The resulting photophysical properties of these salts are highly dependent on their molecular structure, where different substituents or extensions of the π-conjugated system can cause significant shifts in their absorption and emission spectra. acs.org This tunability is a key feature for developing advanced optical and sensing applications. Research has demonstrated that Brønsted acid-induced intramolecular cyclization of precursor thioethers is an effective method for forming the thioxanthylium framework. clockss.org

Supramolecular Chemistry and Crystal Engineering

The arrangement of molecules in the solid state, governed by intermolecular forces, is a critical aspect of materials science. This compound and its parent system are subjects of interest in the fields of supramolecular chemistry and crystal engineering, which aim to design and control the assembly of molecules into well-defined crystalline architectures.

Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal lattice determines the material's bulk properties. In thioxanthone systems, non-covalent interactions such as π–π stacking, hydrogen bonds, and halogen interactions play a crucial role. grafiati.comnih.gov

While specific crystal structure data for this compound is not detailed in the available literature, analysis of its isomer, 2-Chloro-9H-thioxanthen-9-one, provides valuable insight. The crystal structure of the 2-chloro isomer reveals a one-dimensional π–π stacking arrangement, which is a key factor in its observed room-temperature phosphorescence. nih.gov Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions, often reveals that H···H, C···H/H···C, and O···H/H···O interactions are major contributors to the crystal packing in related organic molecules. grafiati.com

Crystal Data for 2-Chloro-9H-thioxanthen-9-one
ParameterValue
FormulaC13H7ClOS
Space GroupP -1
a (Å)3.8774
b (Å)7.2116
c (Å)19.1149
α (°)88.416
β (°)88.918
γ (°)82.032

Data sourced from PubChem CID 618848. nih.gov

Solid Solution Formation in Thioxanthone Systems

The study of solid solutions, where two or more components crystallize together in a single lattice, is fundamental to creating materials with tunable properties. Research on the binary system of xanthone (B1684191) and its sulphur analogue, thioxanthone, has shown that these similar molecules can form solid solutions. researchgate.netresearchgate.net

Experimental studies involving differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) have demonstrated that two distinct solid solutions, based on the parent structures of xanthone and thioxanthone, can exist for this system. researchgate.netresearchgate.net Notably, one of these solid solutions exhibits miscibility across a broad composition range, accommodating more than 0% to 80 mol% of xanthone within the thioxanthone host lattice. researchgate.netresearchgate.net This indicates a high degree of tolerance for molecular substitution within the crystal structure.

Furthermore, thioxanthone has been found to be isostructural with other molecules like anthrone (B1665570) and 4-azathioxanthone, suggesting that multi-component solid solutions could be developed. researchgate.net This opens up possibilities for fine-tuning material properties, such as those for semiconductor or room-temperature phosphorescence applications, by carefully selecting the molecular components. researchgate.net

Miscibility in the Xanthone-Thioxanthone Binary System
SystemPhase BehaviorMiscibility Range (mol % of Xanthone in Thioxanthone)
Xanthone-ThioxanthoneFormation of two solid solutions>0 - 80% in one phase

Data based on studies of the xanthone-thioxanthone binary system. researchgate.netresearchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for Thioxanthone Derivatives

Time-Resolved Spectroscopy (e.g., Femtosecond Transient Absorption, Time-Resolved Fluorescence)

Time-resolved spectroscopy techniques are pivotal for studying the photophysics of thioxanthone derivatives. The photophysics of thioxanthone (TX) have been investigated using time-resolved fluorescence and absorption spectroscopy. researchgate.net These studies show that upon photoexcitation, thioxanthones undergo efficient intersystem crossing from the singlet excited state to the triplet state. researchgate.net Specifically, this involves a rapid transition from the S1(ππ) state to the T2(nπ) state, followed by internal conversion to the T1(ππ*) state. researchgate.net

In studies on thioxanthone in solvents like methanol (B129727), spectrally integrated stimulated emission was observed to lose amplitude within approximately 5-10 picoseconds. researchgate.net When a hydrogen donor is present, the thioxanthone triplet state is rapidly quenched. For instance, laser excitation of Isopropylthioxanthone (ITX) at 355 nm produces a transient absorption spectrum with a peak at 640 nm, characteristic of its triplet-triplet absorption. researchgate.net The presence of a quencher leads to the formation of a ketyl radical. researchgate.net While these studies provide a framework for understanding the excited-state dynamics of the thioxanthone core, specific femtosecond transient absorption or time-resolved fluorescence data for 3-Chloro-9H-thioxanthen-9-one are not detailed in the available research.

Optically Detected Magnetic Resonance (ODMR) Spectroscopy

Optically Detected Magnetic Resonance (ODMR) spectroscopy is a powerful tool for investigating the dynamic and static properties of the phosphorescent triplet states of molecules. This technique has been applied to 9H-thioxanthen-9-one (thioxanthone) to study its lowest excited triplet state. sciencegate.appresearchgate.net ODMR experiments, performed at low temperatures such as 1.4 K, provide detailed information about the triplet state's electronic structure and the kinetics of the individual sublevels. researchgate.net The method combines electron paramagnetic resonance (EPR) with optical detection, typically by monitoring the phosphorescence intensity, which allows for a highly sensitive probe of the magnetic resonance transitions in the excited state. sciencegate.app

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox behavior of thioxanthone derivatives. sciepub.com These studies are essential for applications where electron transfer processes are critical. Research on thioxanthene-9-one derivatives has utilized CV to characterize their electrochemical reduction in solvents like DMF and MeCN. researchgate.net

Key findings from these studies include:

The thioxanthene-9-one group and its S-dioxide derivative determine the first one-electron peak potentials. researchgate.net

For some derivatives, dimerization occurs on the timescale of cyclic voltammetry, allowing for the determination of kinetic and equilibrium constants through digital simulation. researchgate.net

The redox properties can be finely tuned by substituting the thioxanthone core, which is crucial for designing molecules with specific electronic characteristics for applications like redox-active modifiers for oligonucleotides. researchgate.net

The main intermediates in these redox processes have been characterized using a combination of CV, EPR spectroscopy, and DFT calculations. researchgate.net

Vibrational Spectroscopy (e.g., Fourier Transform Real-Time Infrared Spectroscopy, IR)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, is a fundamental technique for the structural characterization of thioxanthone derivatives by identifying their functional groups and vibrational modes. researchgate.net The FT-IR spectra of thioxanthone derivatives show characteristic absorption bands. For instance, in chiral thioxanthones derived from 1-chloro-4-propoxy-9H-thioxanthen-9-one, strong absorption bands are observed for N-H, C-H (aliphatic), and C=O stretching vibrations. mdpi.com

A study on 2,6-di-tert-butyl-4-(3-chloro-9H-thioxanthen-9-yl)phenol reported the following characteristic FT-IR peaks (thin film, neat): 2957, 1580, 1464, 1435, and 1235 cm⁻¹. rsc.org Similarly, for 2-chloro-9H-thioxanthen-9-one, IR spectra have been recorded using techniques like KBr wafer and ATR-IR. nih.gov These spectra are crucial for confirming the presence of the thioxanthone backbone and its various substituents. researchgate.netjocpr.com

X-ray Diffraction (e.g., Powder X-ray Diffractometry)

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of crystalline solids, providing data on bond lengths, bond angles, and crystal packing. For crystalline samples of thioxanthone derivatives, XRD analysis provides exact bond and torsion angles.

Crystal Structure Data for 2-Chloro-9H-thioxanthen-9-one

Parameter Value
Formula C₁₃H₇ClOS
Space Group P -1
a 3.8774 Å
b 7.2116 Å
c 19.1149 Å
α 88.416 °
β 88.918 °
γ 82.032 °
Z 2

Source: nih.gov

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the structural elucidation of this compound and its derivatives. researchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are used to confirm the elemental composition of a molecule. For various chloro-thioxanthen-9-one derivatives, HRMS-EI has been used to confirm their calculated molecular formulas. arabjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the complete structural assignment of the molecule. arabjchem.orgresearchgate.net Chemical shifts (δ) are reported in parts per million (ppm). arabjchem.org

Below are tables summarizing the characterization data for several related chloro-thioxanthen-9-one compounds.

Characterization Data for 3,4-Dichloro-9H-thioxanthen-9-one

Technique Findings
¹H NMR (400 MHz, CDCl₃): δ 7.52–7.56 (m, 1H), 7.59 (d, J = 8.8 Hz, 1H), 7.65–7.71 (m, 2H), 8.52 (d, J = 8.4 Hz, 1H), 8.58 (dd, J = 7.6 Hz, J = 1.2 Hz, 1H)
¹³C NMR (100MHz, CDCl₃): δ 126.51, 127.16, 127.36, 127.96, 128.10, 129.13, 129.23, 129.81, 132.89, 136.62, 137.80, 138.58, 179.28
HRMS-EI m/z calcd for [M]⁺: 279.9516, found: 279.9514

Source: arabjchem.org

Characterization Data for 2,6-di-tert-butyl-4-(3-chloro-9H-thioxanthen-9-yl)phenol

Technique Findings
¹H NMR (400 MHz, CDCl₃): δ 7.44–7.42 (m, 2H), 7.37–7.35 (m, 1H), 7.30–7.28 (m, 1H), 7.26–7.19 (m, 3H), 6.89 (s, 2H), 5.19 (s, 1H), 5.08 (s, 1H), 1.34 (s, 18H)
¹³C NMR (100 MHz, CDCl₃): δ 152.6, 137.7, 136.7, 135.6, 135.0, 132.31, 132.3, 131.1, 130.4, 129.5, 127.0, 126.9 (2C), 126.7, 126.6, 124.8, 52.6, 52.59, 34.4, 30.3
HRMS (ESI) m/z calcd for C₂₇H₂₈ClOS [M–H]⁻: 435.1549; found: 435.1566

Source: rsc.org

Thermal Analysis (e.g., Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure properties such as melting point, fusion enthalpy, and glass transitions. wikipedia.org It is also applied to study the oxidative stability and polymerization kinetics of materials. wikipedia.orgrsc.org

For thioxanthone derivatives, DSC is used to determine their melting points and thermal stability. researchgate.netajol.info For example, the melting point and fusion enthalpy of 2-chlorothioxanthone (B32725) (CTX) were measured by DSC. researchgate.net In another study, the stability of clathrate complexes formed by bis(9-amino-9-aryl-9H-thioxanthenes) was investigated using DSC and thermogravimetric analysis (TGA). ajol.info Furthermore, photo-DSC has been utilized to study the photopolymerization kinetics of systems containing 1-chloro-4-propoxy-9H-thioxanthen-9-one as a photoinitiator, measuring the heat evolved during the reaction to determine polymerization rates. rsc.org

Table of Mentioned Compounds

Compound Name
This compound
9H-Thioxanthen-9-one
Isopropylthioxanthone (ITX)
1-chloro-4-propoxy-9H-thioxanthen-9-one
2,6-di-tert-butyl-4-(3-chloro-9H-thioxanthen-9-yl)phenol
2-chloro-9H-thioxanthen-9-one
3,4-Dichloro-9H-thioxanthen-9-one
bis(9-amino-9-aryl-9H-thioxanthenes)

Structure Property Relationships and Computational Design Principles for 3 Chloro 9h Thioxanthen 9 One Analogues

Electronic Structure Modulation by Substituents

The electronic properties of the thioxanthone scaffold can be precisely modulated by the introduction of substituents with varying electron-donating or electron-withdrawing capabilities. These modifications directly influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn dictates the molecule's absorption, emission, and electrochemical behavior.

Research into donor-acceptor (D-A) type thioxanthone derivatives, where the thioxanthone unit acts as the electron acceptor, demonstrates this principle effectively. nih.govnih.gov Attaching strong electron-donating groups, such as phenoxazine (B87303) or substituted carbazole (B46965) moieties, to the thioxanthone core leads to significant changes in the optoelectronic properties. nih.govfigshare.com For example, the ionization potentials of these compounds, a measure of the energy required to remove an electron, range from 5.42 to 5.74 eV, depending on the strength of the donor group. nih.govfigshare.com

The nature of the substituent also impacts charge-transport properties. Thioxanthone derivatives with weakly electron-donating moieties have been shown to exhibit bipolar charge transport, meaning they can transport both holes and electrons. nih.govfigshare.com In contrast, derivatives with stronger electron-donating groups may primarily demonstrate hole-transporting properties. nih.govfigshare.com This tunability is crucial for applications in organic electronics, such as in Organic Light-Emitting Diodes (OLEDs), where the color and efficiency of electroluminescence are directly affected by the electronic structure of the emitting material. nih.govfigshare.com For instance, different donor substituents on a thioxanthone core have resulted in OLEDs with emissions ranging from blue and green to yellow, with external quantum efficiencies varying from 0.9% to 10.3%. nih.govfigshare.com

Table 1: Effect of Electron-Donating Substituents on the Properties of Thioxanthone Derivatives

Correlating Molecular Structure with Photophysical Parameters (e.g., Quantum Yields, Lifetimes)

The photophysical parameters of thioxanthone analogues, such as fluorescence and phosphorescence quantum yields and excited-state lifetimes, are highly sensitive to their molecular structure. The relative energies of the lowest singlet (S₁) and triplet (T₁) excited states, which can be of n,π* or π,π* character, are critical. acs.org The introduction of substituents can invert the nature of these lowest excited states, thereby altering the photophysical pathways. acs.org

For 2-Chlorothioxanthen-9-one (CTX), a close analogue of 3-Chloro-9H-thioxanthen-9-one, studies have shown a strong dependence of its photophysical properties on the solvent environment. nih.gov As solvent polarity increases (by increasing the water content in an acetonitrile/water mixture), the fluorescence quantum yield (Φf) of CTX increases significantly, while the triplet state quantum yield (ΦT) decreases. nih.gov This is attributed to the stabilization of different excited states by the polar solvent. The triplet lifetime of CTX can be remarkably long, reaching an extrapolated value of 258 microseconds (μs) in pure water. nih.gov

Even subtle structural changes, like the position of simple alkyl substituents, can have a profound impact on the luminescence properties in the solid state. figshare.com While different alkyl-substituted thioxanthones may show similar photophysical properties in solution, their crystal packing motifs can vary significantly, leading to distinct solid-state fluorescence and room-temperature phosphorescence (RTP) characteristics. figshare.com For example, a change in the molecular packing from a dimeric π–π stack to a herringbone arrangement can cause a blue shift in the emission wavelengths. figshare.com

Table 2: Photophysical Properties of 2-Chlorothioxanthen-9-one (CTX) in Different Solvents

Impact of Halogenation on Reactivity and Electronic Properties

The introduction of halogen atoms onto the thioxanthone core is a key strategy for tuning its properties. The nature and position of the halogen substituent significantly influence reactivity and electronic behavior, primarily through the "heavy-atom effect" and inductive effects.

The heavy-atom effect is particularly important for photophysical applications. Heavier halogens, such as bromine and iodine, enhance the rate of intersystem crossing (ISC)—the transition from an excited singlet state to a triplet state—due to increased spin-orbit coupling. researchgate.netpsu.edu This often leads to a higher phosphorescence quantum yield. For example, in a study of 1-halogeno-4-propoxythioxanthones, the bromo-derivative (BPTX) exhibited the highest phosphorescence quantum yield, a finding attributed to the heavy-atom effect of bromine. psu.edu Similarly, computational studies on halogenated thioxanthones for photodynamic therapy suggest that the addition of halogens can accelerate the ISC process, leading to a greater population of the reactive triplet state. researchgate.net

Halogenation also affects the molecule's electrochemical potential and biological activity. In computational studies designing potential antimalarial agents, the addition of chloro, bromo, or iodo groups to a hydroxy-thioxanthone scaffold was shown to decrease the binding energy to the target protein, suggesting improved inhibitory activity. ugm.ac.id Another in-silico study on potential tyrosine kinase inhibitors found that bromo-substituted thioxanthones had higher predicted biological activity than their chloro-substituted counterparts. scielo.brscielo.br This study also highlighted the importance of the substitution position, showing that halogenation at the 7-position resulted in a lower (more favorable) binding energy than at the 4-position. scielo.brscielo.br

Table 3: Predicted Impact of Halogenation on the Biological Activity of Thioxanthone Derivatives

Computational Approaches for Rational Design of Functional Thioxanthone Derivatives

Computational chemistry provides a powerful framework for the rational design of new thioxanthone derivatives, saving significant time and resources by predicting their properties before synthesis. Methods like Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and molecular docking are routinely used to guide the development of molecules with tailored functions. acs.orgnih.govugm.ac.id

One prominent application is in the design of triplet photosensitizers for photochemical reactions. acs.orgnih.gov Researchers have successfully used TD-DFT to calculate the triplet state energies (ET) and absorption wavelengths (λmax) of various thioxanthone analogues. acs.orgresearchgate.net These calculations allow for the precise tuning of the sensitizer's properties by selecting the appropriate type and position of substituents on the thioxanthone core. acs.orgnih.gov The strong correlation between the calculated and experimentally observed values confirms the predictive power of these computational methods. acs.orgresearchgate.net This approach has enabled the development of thioxanthone sensitizers that can drive chemical reactions with visible light, increasing efficiency and productivity compared to traditional UV-sensitized reactions. acs.orgnih.gov

In the field of drug discovery, molecular docking and molecular dynamics (MD) simulations are used to predict how thioxanthone derivatives will interact with biological targets. ugm.ac.idscielo.brchula.ac.th For instance, several studies have used these techniques to design thioxanthone derivatives as potential antimalarial agents by evaluating their binding affinity to essential Plasmodium falciparum proteins. ugm.ac.idugm.ac.id These studies can identify which substituents, including specific halogens, lead to the strongest binding interactions. ugm.ac.idchula.ac.th One such study identified a 4-iodo-3,4-dihydroxy-thioxanthone as a promising candidate due to its substantial free binding energy with the target proteins. ugm.ac.idugm.ac.id These in-silico screening methods allow researchers to prioritize the most promising compounds for synthesis and in-vitro testing. chula.ac.th

Future Perspectives and Emerging Research Avenues for 3 Chloro 9h Thioxanthen 9 One

Development of Novel Synthetic Routes

While established methods for synthesizing the thioxanthone core exist, ongoing research focuses on developing more efficient, scalable, and environmentally benign routes to access 3-Chloro-9H-thioxanthen-9-one and its derivatives. Conventional methods often rely on multistep procedures such as the Ullmann condensation followed by Friedel-Crafts intramolecular ring closure. researchgate.net However, these can require harsh conditions and may not be amenable to creating diverse libraries of compounds.

Emerging strategies aim to overcome these limitations. Key areas of development include:

Microwave-Assisted Synthesis : Microwave-assisted protocols have been shown to significantly accelerate reactions, such as the nucleophilic substitution of 3-chloro-10,10-dioxide-thioxanthen-9-one with various amines, leading to high yields in shorter reaction times. nih.gov

Palladium-Catalyzed Coupling Reactions : Modern cross-coupling methodologies are being applied to the thioxanthone scaffold. For instance, Pd-catalyzed sulfonylative homocoupling of benzophenones presents a straightforward route to 9H-thioxanthen-9-one 10,10-dioxides. nih.gov Similarly, Suzuki palladium-catalyzed coupling has been used to create arylated derivatives. nih.gov

Domino Reactions : A novel approach involves the double aryne insertion into the carbon-sulfur double bond of thioureas. acs.org This domino pathway, using o-silylaryl triflates and thioureas, allows for the facile preparation of highly functionalized thioxanthones under simple reaction conditions. acs.org

Alternative Cyclization Strategies : An efficient method has been developed involving the reaction of (2-fluorophenyl)(2-halophenyl)methanones with sodium sulfide (B99878) in DMF at moderate temperatures to yield 9H-thioxanthen-9-ones. researchgate.net This avoids the use of strong acids typically required for Friedel-Crafts cyclization.

These innovative synthetic methods not only improve efficiency but also expand the accessible chemical space, allowing for the synthesis of novel derivatives with tailored properties. nih.gov

Table 1: Comparison of Synthetic Routes for Thioxanthone Derivatives

Synthetic Strategy Key Reagents/Conditions Advantages Reference
Ullmann Condensation & Friedel-Crafts Cyclization Copper catalyst, Concentrated sulfuric acid Traditional, well-established researchgate.net
Microwave-Assisted Nucleophilic Substitution K2CO3, Piperidine/Piperazine, Microwave irradiation Rapid, high yields, efficient purification nih.gov
Pd-Catalyzed Sulfonylative Homocoupling Pd-catalyst, Aryl triflates Facile preparation of dioxide derivatives nih.gov
Double Aryne Insertion o-Silylaryl triflates, Thioureas Good functional group tolerance, simple procedure acs.org
Sulfide-Mediated Cyclization (2-Fluorophenyl)(2-halophenyl)methanones, Na2S·9H2O Avoids strong acids, efficient researchgate.net

Elucidation of Undiscovered Photoactivation Pathways

The utility of thioxanthones as photosensitizers stems from their ability to absorb light and transfer the energy to other molecules or to initiate chemical reactions via their excited states. acs.orgnih.gov While the general principles are understood, the specific photoactivation pathways for this compound, particularly in complex chemical environments, remain an active area of research.

Future investigations are likely to focus on:

Direct Hydrogen Atom Transfer (d-HAT) : Thioxanthone (TX) is a known photocatalyst (PC-HAT) that can, upon excitation by a photon, trigger the homolytic cleavage of C–H bonds in organic compounds. acs.org The chlorine substituent at the 3-position can modulate the electronic properties and the energy of the excited triplet state, potentially fine-tuning its reactivity and selectivity as a hydrogen abstractor. Detailed mechanistic studies using techniques like transient absorption spectroscopy and computational modeling could reveal the precise nature of these interactions.

Quantum Effects on Excited States : The behavior of photoexcited molecules can be influenced by nuclear quantum effects, especially when interacting with light atoms like hydrogen or its isotope muonium. researchgate.net Ab initio path integral molecular dynamics (PIMD) simulations on related thione systems have shown that quantum effects can significantly alter calculated hyperfine coupling constants, suggesting that such effects are crucial for accurately modeling the spin density and reactivity of the excited state. researchgate.net Applying these advanced computational methods to this compound could provide a more accurate picture of its excited-state dynamics.

Energy and Electron Transfer Mechanisms : As a photoredox catalyst, this compound can operate through either an oxidative or reductive quenching cycle. nih.gov The specific pathway depends on the redox potentials of the catalyst and the reacting substrates. Future research will involve detailed electrochemical and photophysical studies to map out the redox potentials in both ground and excited states, allowing for the rational design of new photocatalytic cycles and reactions.

Expansion of Photocatalytic Applications

The established role of thioxanthones as photosensitizers provides a strong foundation for expanding the photocatalytic applications of this compound. Its ability to generate reactive species under visible light makes it an attractive candidate for driving a variety of organic transformations. uantwerpen.beresearchgate.net

Emerging application areas include:

Degradation of Environmental Pollutants : Thioxanthone-functionalized nanocomposites have demonstrated high efficiency as heterogeneous photocatalysts for the degradation of organic dyes like Rhodamine B, methyl blue, and methyl orange under ambient conditions. acs.org Future work could explore the use of this compound, either in homogeneous systems or immobilized on supports, for the degradation of a wider range of persistent organic pollutants.

Selective Organic Synthesis : The ability of excited thioxanthones to perform hydrogen atom transfer opens avenues for selective C-H functionalization, a highly sought-after transformation in organic synthesis. acs.orgnih.gov This could be applied to the late-stage functionalization of complex molecules. Furthermore, thioxanthone-based photosensitizers are effective in the selective oxidation of organic sulfides to sulfoxides. researchgate.net The 3-chloro derivative could offer unique selectivity or efficiency in these and other synthetic applications, such as cycloadditions and C-C bond formations. uantwerpen.be

Photopolymerization : Thioxanthone derivatives are used as photoinitiators for radical polymerization. mdpi.com The specific substitution pattern on the thioxanthone ring influences its absorption spectrum and initiating efficiency. Investigating this compound in this context could lead to the development of new photoinitiating systems with tailored reactivity to specific light sources (e.g., LEDs).

Integration into Advanced Functional Materials

Integrating this compound into larger molecular architectures and materials is a promising strategy to harness its photochemical properties in a stable, recoverable, and reusable format.

Key research directions include:

Polymer-Based Photosensitizers : Small-molecule photosensitizers can be difficult to separate from reaction mixtures. To overcome this, thioxanthone moieties have been covalently attached to polymer backbones, such as poly(2-hydroxyethyl methacrylate) (PHEMA). researchgate.net The resulting macromolecular photosensitizer (PHEMA-TX) was easily recovered by simple precipitation and could be reused multiple times without significant loss of catalytic activity. researchgate.net A similar approach using the 3-chloro derivative could yield robust, recyclable photocatalysts.

Silicone-Thioxanthone Hybrid Materials : A multifunctional photoinitiator has been created by chemically grafting an aminothioxanthone derivative onto a polysiloxane backbone. mdpi.com This material not only acted as an efficient visible-light photoinitiator but also migrated to the surface of the cured polymer film, imparting desirable properties like hydrophobicity, improved thermal stability, and increased water resistance. mdpi.com Integrating this compound into silicone or other polymer matrices could create advanced functional coatings and materials.

Heterogeneous Nanocomposite Photocatalysts : Thioxanthone has been successfully functionalized onto nano-TiO2 and silica (B1680970) nanocomposites. researchgate.netacs.org These hybrid materials act as efficient heterogeneous photocatalysts, combining the light-harvesting ability of the thioxanthone with the stability and semiconductor properties of the inorganic support. acs.org The 3-chloro derivative could be used to create similar nanocomposites with potentially enhanced or altered photocatalytic activity for applications in environmental remediation or chemical synthesis.

Table 2: Research Findings on Thioxanthone-Based Functional Materials

Material Type Thioxanthone Derivative Key Finding Potential Application Reference
Macromolecular Photosensitizer 9-oxo-9H-thioxanthene-2-carboxylic acid attached to PHEMA Easily separated and reused 7 times without significant loss of activity. Recyclable photocatalysis researchgate.net
Silicone-Based Photoinitiator Aminothioxanthone attached to polysiloxane Acts as an efficient photoinitiator and improves surface properties (hydrophobicity, thermal stability) of the cured polymer. Advanced polymer coatings mdpi.com
Nanocomposite Photocatalyst 3-hydroxy-9H-thioxanthen-9-one on nanoTiO2 Highly efficient for degrading organic dyes under visible light. Environmental remediation acs.org
Silica Nanocomposite Thioxanthone-functionalized silica Heterogeneous photocatalyst for selective oxidation of sulfides to sulfoxides. Green chemistry, selective synthesis researchgate.net

Q & A

Q. What are the optimized synthetic routes for 3-Chloro-9H-thioxanthen-9-one and its derivatives?

The synthesis of this compound derivatives often involves cyclization of substituted benzoic acid or benzonitrile precursors. For example, 1-Chloro-7-methoxy-9H-thioxanthen-9-one was synthesized via a one-pot, two-step cyclization of 2-chloro-6-(4-methoxyphenylthio)benzonitrile under acidic conditions, achieving a 60% yield improvement over earlier methods . Similarly, dichloro derivatives (e.g., 1,6- and 1,8-dichloro isomers) are prepared by cyclizing 2-chloro-6-[(3-chlorophenyl)thio]benzoic acid, followed by separation via aminolysis . Key factors include catalyst choice (e.g., polyphosphoric acid) and reaction temperature optimization to minimize side products .

Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction is critical for confirming molecular geometry and tautomeric forms. For instance, the structure of 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one was resolved using X-ray data (R factor = 0.053), revealing intramolecular hydrogen bonding between the amino group and sulfur atom (N–H···S = 3.284 Å) . Software like SHELX (e.g., SHELXL for refinement) is widely used for crystallographic analysis, enabling precise determination of bond angles and packing interactions .

Advanced Research Questions

Q. How can 3D-QSAR models like CoMFA guide the design of antitumor derivatives of this compound?

Comparative Molecular Field Analysis (CoMFA) correlates steric, electrostatic, and hydrophobic fields with biological activity. In a study of 32 thioxanthenone derivatives, CoMFA models (cross-validated r² = 0.62) revealed that steric/electrostatic contributions (42% each) and log P (16%) significantly influenced antitumor activity against pancreatic ductal adenocarcinoma. Alignment strategies (e.g., root-mean-square fitting) and lattice spacing (1 Å vs. 2 Å) were critical for model accuracy . These models can prioritize substituents (e.g., dialkylamino groups) for synthesis and in vivo testing.

Q. What metabolic pathways of this compound derivatives pose toxicological risks?

In vitro metabolism studies of 2-isopropyl-9H-thioxanthen-9-one (structurally analogous to 3-chloro derivatives) in rat and human hepatic preparations identified eight metabolites. Epoxide formation (via oxidation of a desaturated intermediate) was a key pathway, with subsequent hydrolysis yielding reactive 1,2-diols. This suggests potential genotoxicity, warranting further investigation of epoxide adducts in DNA-binding assays .

Q. How do photophysical properties of this compound inform its applications in optoelectronics?

Optically Detected Magnetic Resonance (ODMR) studies at 1.4 K revealed triplet-state dynamics of thioxanthenone derivatives. The z-sublevel dominates radiative decay due to vibronic coupling between ¹n,π* and ¹π,π* states, while spin-orbit interactions with sulfur enhance y-sublevel activity. These insights guide the design of photoinitiators or phosphorescent materials by tuning substituents to modulate intersystem crossing rates .

Q. What analytical methods ensure purity and stability of this compound in research settings?

High-performance liquid chromatography (HPLC) coupled with UV/Vis or mass spectrometry (LC/MS) is standard for detecting impurities (e.g., dichloro isomers) and metabolites . Safety data sheets (SDS) recommend storage in amber glass under inert gas to prevent photodegradation, with flash point analysis (non-flammable) ensuring safe handling .

Methodological Considerations

  • Synthesis : Prioritize cyclization reactions with electron-withdrawing substituents (e.g., Cl, OCH₃) to enhance reaction efficiency .
  • Structural Analysis : Use SHELX software for crystallographic refinement and hydrogen-bond network mapping .
  • QSAR : Combine CoMFA with molecular docking to validate target binding modes .
  • Toxicity Screening : Include microsomal stability assays and epoxide trapping agents (e.g., glutathione) in metabolic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.